N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide
CAS No.: 953731-79-8
Cat. No.: VC2259893
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953731-79-8 |
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Molecular Formula | C17H20N2O2 |
Molecular Weight | 284.35 g/mol |
IUPAC Name | N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Standard InChI | InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) |
Standard InChI Key | LNFDICQEHSMNSS-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Introduction
Overview of the Compound
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound classified as an acetamide derivative. Structurally, it consists of a phenyl group substituted with an amino group at the 3-position, linked to an acetamide moiety that is further bonded to a phenoxy group containing an isopropyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to its potential biological activity and structural versatility.
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Molecular Formula: C17H20N2O2
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Molecular Weight: Approximately 284.36 g/mol
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Functional Groups:
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Amide group (-CONH-)
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Amino group (-NH2)
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Phenoxy group (-O-C6H4-)
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Synthesis Pathway
The synthesis of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:
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Preparation of the Phenoxy Intermediate:
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The phenoxy group is introduced by reacting a halogenated acetamide precursor with a substituted phenol (e.g., 4-isopropylphenol) under basic conditions.
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Common reagents include potassium carbonate (K2CO3) and acetone as a solvent.
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Amidation Reaction:
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The intermediate is reacted with a substituted aniline derivative (e.g., 3-aminoaniline) to form the final amide structure.
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This step may require coupling agents such as carbodiimides or direct heating under reflux.
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Potential Applications
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Pharmaceutical Research:
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Acetamide derivatives are often explored for their potential as enzyme inhibitors, anti-inflammatory agents, or anticancer compounds.
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The presence of an amino group and phenoxy moiety suggests possible interactions with biological targets such as receptors or enzymes.
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Material Science:
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Phenoxyacetamides may serve as intermediates in polymer synthesis or coatings due to their stability and functional groups.
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Analytical Characterization
The compound can be characterized using standard analytical techniques:
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to , confirming molecular weight.
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Nuclear Magnetic Resonance (NMR):
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-NMR for hydrogen environments.
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-NMR for carbon framework.
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Infrared Spectroscopy (IR):
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Functional group identification through characteristic absorption bands.
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Research Findings on Related Compounds
Table below summarizes findings from structurally related acetamides:
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